5-(1-Propyl-1H-pyrazol-4-yl)pyridin-2-amine
CAS No.:
Cat. No.: VC16223893
Molecular Formula: C11H14N4
Molecular Weight: 202.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N4 |
|---|---|
| Molecular Weight | 202.26 g/mol |
| IUPAC Name | 5-(1-propylpyrazol-4-yl)pyridin-2-amine |
| Standard InChI | InChI=1S/C11H14N4/c1-2-5-15-8-10(7-14-15)9-3-4-11(12)13-6-9/h3-4,6-8H,2,5H2,1H3,(H2,12,13) |
| Standard InChI Key | RDNDGUNPWRUUBU-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C=C(C=N1)C2=CN=C(C=C2)N |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
The molecular structure of 5-(1-Propyl-1H-pyrazol-4-yl)pyridin-2-amine consists of two interconnected heterocycles: a pyridine ring at position 2-amine and a 1-propyl-substituted pyrazole at position 4. The pyridine ring contributes aromatic stability and hydrogen-bonding capacity, while the pyrazole moiety introduces steric bulk and electronic diversity. This configuration enables interactions with biological targets such as kinases and receptors .
Physicochemical Properties
Key physical and chemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 202.26 g/mol |
| CAS Number | 1248434-40-3 |
| Density | Not reported |
| Melting/Boiling Points | Not specified |
The compound’s solubility and log P values remain unquantified in available literature, though analogous pyrazole-pyridine hybrids exhibit moderate hydrophilicity, suggesting potential bioavailability.
Synthetic Methodologies
Cyclization Reactions
A common route to pyrazole derivatives involves cyclization of hydrazines with 1,3-diketones. For 5-(1-Propyl-1H-pyrazol-4-yl)pyridin-2-amine, propylhydrazine may react with a diketone precursor under acidic or basic conditions. For example, ethyl acetoacetate and propylhydrazine in dichloromethane (DCM) with dimethylaminopyridine (DMAP) catalyze pyrazole ring formation .
Multicomponent Condensation
Recent protocols utilize multicomponent reactions to streamline synthesis. One method combines pyridin-2-amine, aldehydes, and isocyanides in methanol with p-toluenesulfonic acid (TosOH) at 70°C, yielding imidazo[1,2-a]pyridine intermediates that are further functionalized . This approach enhances atom economy and reduces purification steps.
Post-Functionalization
The amine group on the pyridine ring allows for further derivatization. For instance, coupling with aryl halides via Buchwald-Hartwig amination introduces aromatic diversity, enabling structure-activity relationship (SAR) studies .
Chemical Reactivity and Functionalization
Nucleophilic Aromatic Substitution
The pyrazole’s nitrogen atoms participate in nucleophilic reactions. For example, alkylation at the pyrazole N1 position with propyl iodide introduces the 1-propyl group, a critical structural feature.
Coordination Chemistry
The amine and pyridine nitrogen atoms act as ligands for metal ions. Complexation with transition metals like palladium or platinum is explored in catalytic applications, though biological implications remain understudied .
Industrial and Research Applications
Medicinal Chemistry
This compound serves as a scaffold for developing CDK2 and COX-2 inhibitors. Its modular structure facilitates rapid analog synthesis, accelerating drug discovery campaigns .
Material Science
Metal-organic frameworks (MOFs) incorporating pyridine-pyrazole ligands exhibit enhanced thermal stability, relevant for gas storage and catalysis .
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